molecular formula C9H9N B583632 4-Ethynyl-2-methylaniline CAS No. 146141-31-3

4-Ethynyl-2-methylaniline

Cat. No. B583632
CAS RN: 146141-31-3
M. Wt: 131.178
InChI Key: WDNCVJZQRADJNX-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylaniline is a terminal alkyne . It is a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group .


Synthesis Analysis

The synthesis of 4-Ethynyl-2-methylaniline can be achieved via the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-2-methylaniline is similar to that of 4-nitro-N-methylaniline derivatives, with N-methylamino and 4-nitro groups that are nearly coplanar with the benzene ring .


Chemical Reactions Analysis

Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Mechanism of Action

The mechanism of action for the methylation of anilines involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .

Future Directions

The transition metal catalyzed polymerization of 4-ethynylaniline to afford poly (4-ethynylaniline) has been reported . This suggests potential applications in the field of polymer chemistry.

properties

IUPAC Name

4-ethynyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNCVJZQRADJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663662
Record name 4-Ethynyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-methylaniline

CAS RN

146141-31-3
Record name 4-Ethynyl-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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